2-[5-(Furan-2-YL)furan-2-YL]acetic acid
CAS No.:
Cat. No.: VC17794906
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8O4 |
|---|---|
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 2-[5-(furan-2-yl)furan-2-yl]acetic acid |
| Standard InChI | InChI=1S/C10H8O4/c11-10(12)6-7-3-4-9(14-7)8-2-1-5-13-8/h1-5H,6H2,(H,11,12) |
| Standard InChI Key | DVWKJJBAHWFUCW-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C2=CC=C(O2)CC(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[5-(furan-2-yl)furan-2-yl]acetic acid, reflects a bifuran core linked to an acetic acid moiety. The molecular formula is CHO, with a calculated molecular weight of 208.17 g/mol . Key structural features include:
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Furan Rings: Two five-membered aromatic rings with oxygen heteroatoms, contributing to electron-rich environments amenable to electrophilic substitution.
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Acetic Acid Group: A carboxylic acid (-COOH) at the C2 position, enabling hydrogen bonding and acid-base reactivity .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHO | Calculated |
| Molecular Weight | 208.17 g/mol | Calculated |
| SMILES | O=C(O)CC1=CC=C(O1)C2=CC=CO2 | Derived |
| Key Functional Groups | Furan, Carboxylic Acid |
Spectroscopic Identification
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FT-IR: Peaks at ~1700 cm (C=O stretch of COOH), ~3100 cm (O-H stretch), and 1500–1600 cm (furan C=C vibrations) .
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NMR: H NMR signals for furan protons appear at δ 6.2–7.4 ppm, while the acetic acid protons resonate at δ 3.8–4.2 ppm (CH) and δ 12–13 ppm (COOH) .
Synthesis and Modification
Laboratory-Scale Synthesis
The synthesis typically involves multi-step reactions to assemble the bifuran backbone and introduce the acetic acid group:
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Furan Coupling: A Suzuki-Miyaura cross-coupling reaction between 5-bromofuran-2-carbaldehyde and furan-2-boronic acid forms the bifuran core .
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Acetic Acid Introduction: Alkylation of the intermediate with bromoacetic acid under basic conditions (e.g., KCO/DMF) yields the target compound .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Pd(PPh), NaCO, DME, 80°C | 65% | |
| 2 | Bromoacetic acid, KCO, DMF, 50°C | 78% |
Industrial-Scale Considerations
Industrial production may employ continuous-flow reactors to enhance yield and reduce reaction times. Catalyst recycling and solvent recovery systems are critical for cost-effectiveness .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (water, ethanol, DMSO) due to the carboxylic acid group; limited solubility in non-polar solvents (hexane, chloroform) .
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Stability: Stable under ambient conditions but prone to oxidation at elevated temperatures (>150°C) .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 15.2 | 25 |
| Ethanol | 43.7 | 25 |
| DMSO | 89.5 | 25 |
Reactivity
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Esterification: Reacts with alcohols (e.g., methanol) to form esters, catalyzed by HSO .
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Decarboxylation: Loses CO at high temperatures, yielding 2-(furan-2-yl)furan .
Biological Activities
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 128 µg/mL) and fungi (Candida albicans, MIC = 64 µg/mL) .
Table 4: Antimicrobial Activity
Applications
Pharmaceutical Development
Material Science
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